molecular formula C7H3BrClFO4S B13525235 3-Bromo-5-(fluorosulfonyl)phenylcarbonochloridate

3-Bromo-5-(fluorosulfonyl)phenylcarbonochloridate

Cat. No.: B13525235
M. Wt: 317.52 g/mol
InChI Key: RMVOROLBRQRFMF-UHFFFAOYSA-N
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Description

3-Bromo-5-(fluorosulfonyl)phenylcarbonochloridate is a chemical compound that features a bromine atom, a fluorosulfonyl group, and a carbonochloridate group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(fluorosulfonyl)phenylcarbonochloridate typically involves the introduction of the bromine, fluorosulfonyl, and carbonochloridate groups onto a phenyl ring. One common method involves the bromination of a phenyl precursor, followed by the introduction of the fluorosulfonyl group through a sulfonation reaction. The final step involves the chlorination of the carbonyl group to form the carbonochloridate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures and environmental considerations are also crucial in industrial settings to ensure the safe handling and disposal of reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(fluorosulfonyl)phenylcarbonochloridate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorosulfonyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Addition Reactions: The carbonochloridate group can participate in addition reactions with nucleophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reaction conditions typically involve the use of solvents like dichloromethane or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce sulfonic acid derivatives.

Scientific Research Applications

3-Bromo-5-(fluorosulfonyl)phenylcarbonochloridate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with antimicrobial or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(fluorosulfonyl)phenylcarbonochloridate involves its reactivity with various biological and chemical targets. The bromine and fluorosulfonyl groups can interact with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The carbonochloridate group can form covalent bonds with nucleophiles, leading to the modification of biomolecules and altering their function.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-fluoro-2-methoxyphenylboronic acid: Similar in structure but contains a boronic acid group instead of a carbonochloridate group.

    3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride: Contains a trifluoromethyl group instead of a fluorosulfonyl group.

Uniqueness

3-Bromo-5-(fluorosulfonyl)phenylcarbonochloridate is unique due to the presence of the fluorosulfonyl and carbonochloridate groups, which impart distinct reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various chemical transformations and research applications.

Properties

Molecular Formula

C7H3BrClFO4S

Molecular Weight

317.52 g/mol

IUPAC Name

(3-bromo-5-fluorosulfonylphenyl) carbonochloridate

InChI

InChI=1S/C7H3BrClFO4S/c8-4-1-5(14-7(9)11)3-6(2-4)15(10,12)13/h1-3H

InChI Key

RMVOROLBRQRFMF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1S(=O)(=O)F)Br)OC(=O)Cl

Origin of Product

United States

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